(4-Formylphenyl) 3,4-dimethoxybenzoate

Pharmaceutical impurity profiling Reference standard characterization Regioisomeric differentiation

This certified (4-Formylphenyl) 3,4-dimethoxybenzoate reference standard is critical for Itopride hydrochloride impurity profiling. Its unique para-formylphenyl ester scaffold (distinct from the amide-linked API) ensures accurate HPLC retention time and peak identification. Avoid misidentification with regioisomeric impurities. Essential for ANDA stability testing and method validation. Each batch includes full COA documentation (NMR, HPLC, MS) to support regulatory submissions.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B5802939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formylphenyl) 3,4-dimethoxybenzoate
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)OC
InChIInChI=1S/C16H14O5/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-13-6-3-11(10-17)4-7-13/h3-10H,1-2H3
InChIKeyVHAJVSPIIJGINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Formylphenyl) 3,4-Dimethoxybenzoate: Key Pharmaceutical Reference Standard for Itopride Impurity Profiling and Quality Control


(4-Formylphenyl) 3,4-dimethoxybenzoate (CAS 26578-71-2; molecular formula C₁₆H₁₄O₅; molecular weight 286.28 g/mol) is an organic compound belonging to the class of formylphenyl benzoate esters, specifically the 3,4-dimethoxybenzoate ester of 4-hydroxybenzaldehyde . It is primarily catalogued as Itopride Impurity 14 (also designated Impurity 28 by certain suppliers), a well-characterized pharmaceutical reference standard essential for the analytical quality control of itopride hydrochloride active pharmaceutical ingredient (API) and finished dosage forms . The compound features a reactive para-formyl group on one aromatic ring and a 3,4-dimethoxy substitution pattern on the benzoyl moiety—a structural signature that distinguishes it from both the parent drug itopride and other known itopride-related impurities .

Why Generic Substitution Fails: Structural Specificity of 4-Formylphenyl 3,4-Dimethoxybenzoate as an Itopride Process Impurity Marker


In pharmaceutical quality control for itopride hydrochloride, impurity reference standards are not interchangeable because each impurity possesses a unique combination of retention time, UV absorption profile, and mass spectrometric signature relative to the parent drug [1]. (4-Formylphenyl) 3,4-dimethoxybenzoate is specifically distinguished from other itopride impurities by its ester-linked scaffold rather than the amide linkage found in itopride itself (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) and in Impurity A (N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide) [2]. Its para-formylphenyl ester structure arises during specific synthetic routes—such as incomplete esterification of 3,4-dimethoxybenzoic acid with 4-formylphenol—meaning that substitution with a regioisomeric impurity (e.g., the 3-formylphenyl analog) or a methoxy-substituted variant (e.g., 4-formyl-2-methoxyphenyl 3,4-dimethoxybenzoate) would result in incorrect chromatographic co-elution or misidentification, directly compromising method validation, ANDA stability data, and regulatory compliance .

Quantitative Differentiation of 4-Formylphenyl 3,4-Dimethoxybenzoate Against Close Analogs: Evidence for Procurement Decision-Making


Structural Identity and Regioisomeric Specificity Versus 3-Formylphenyl 3,4-Dimethoxybenzoate

(4-Formylphenyl) 3,4-dimethoxybenzoate (CAS 26578-71-2, MW 286.28, C₁₆H₁₄O₅) is the para-formylphenyl regioisomer, which is chromatographically distinct from its meta-formylphenyl analog, (3-formylphenyl) 3,4-dimethoxybenzoate, that has also been commercially available under AldrichCPR . The positional difference of the formyl group (para vs. meta) on the phenolic ring produces distinct electronic environments, resulting in different HPLC retention times, UV λmax values, and mass fragmentation patterns that are essential for unambiguous impurity identification in itopride hydrochloride drug substance testing . The para-substitution pattern of the target compound corresponds to the starting material 4-hydroxybenzaldehyde used in key patented itopride synthetic routes, giving it direct relevance as a process-related impurity marker [1].

Pharmaceutical impurity profiling Reference standard characterization Regioisomeric differentiation

Ester vs. Amide Linkage: Differentiation from Itopride Impurity A (CAS 943518-63-6)

The target compound contains an ester linkage (benzoate ester) connecting the 4-formylphenyl moiety to the 3,4-dimethoxybenzoyl group, whereas Itopride Impurity A (CAS 943518-63-6; N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide) contains an amide linkage and a hydroxybenzyl group instead of a formylphenyl group [1]. This fundamental difference in functional group chemistry (ester C–O–C=O vs. amide C–N–C=O) results in distinct IR carbonyl stretching frequencies (ester ~1735 cm⁻¹ vs. amide ~1640 cm⁻¹), different hydrolytic stability profiles (ester linkage is more susceptible to alkaline hydrolysis than the amide), and orthogonal chromatographic retention behavior under reversed-phase HPLC conditions [2]. Impurity A is a synthesis intermediate, while (4-formylphenyl) 3,4-dimethoxybenzoate is a process-related impurity originating from side reactions involving residual 4-formylphenol and 3,4-dimethoxybenzoic acid .

Process impurity classification Itopride hydrochloride synthesis Reference standard selection

Purity Specification and Commercial Availability: Quantitative Comparison Across Reference Standard Suppliers

Suppliers of (4-formylphenyl) 3,4-dimethoxybenzoate provide quantified purity specifications that enable direct procurement comparison. CATO Research Chemicals supplies this compound as an ISO 17034-certified analytical standard with purity >95% and a comprehensive product quality dossier including NMR, MS, HPLC, GC, IR, and UV data . Shenzhen Sinco offers it as Itopride Impurity 14 (Cat. I14760) at ≥95% purity in 10–100 mg quantities . Leyan (Shanghai) markets the identical compound as Itopride Impurity 28 (Cat. 2073911) at 98% purity . This dual nomenclature (Impurity 14 vs. Impurity 28) reflects differing internal cataloging systems among Chinese reference standard manufacturers, yet the CAS 26578-71-2 unambiguously confirms chemical identity across suppliers. The 98% purity grade from Leyan represents a 3 percentage-point improvement over the 95% baseline from other vendors, which may be significant for methods requiring higher sensitivity or lower limit of quantification (LOQ) for this impurity.

Reference standard procurement Certificate of Analysis (COA) ISO 17034 certified reference materials

Mass Spectrometric and Chromatographic Identity Confirmation for HPLC Method Validation

Although direct MS/MS fragmentation data for (4-formylphenyl) 3,4-dimethoxybenzoate have not been published in peer-reviewed literature, the validation of stability-indicating HPLC methods for itopride hydrochloride provides a framework for the compound's analytical differentiation [1]. In the published forced degradation study of itopride, degradation products II–VIII were identified by LC-PDA and LC-MS using a reversed-phase C18 column (250×4.6 mm, 5 μm) with methanol:water (55:45, v/v) mobile phase at 215 nm detection wavelength [2]. The non-UV-responsive nature of certain itopride degradation products necessitated LC-MS confirmation, establishing the precedent that authentic, well-characterized impurity reference standards are indispensable for unambiguous peak assignment [3]. A patent (CN113009003A) further specifies that system suitability for itopride impurity testing requires a peak area RSD ≤2.0% for the itopride main peak and adequate separation (resolution ≥1.5) between itopride and adjacent impurity peaks, including impurity PH—a designation that encompasses formylphenyl-related impurities [4].

LC-MS impurity identification Stability-indicating HPLC methods Forced degradation studies

3,4-Dimethoxy Substitution Pattern: Pharmacokinetic Differentiation from Non-Methoxylated Analogs

The 3,4-dimethoxy substitution on the benzoyl ring of (4-formylphenyl) 3,4-dimethoxybenzoate is structurally analogous to the 3,4-(CH₃O)₂Ph motif shown in peer-reviewed medicinal chemistry literature to confer improved metabolic stability and oral absorption relative to non-methoxylated or mono-methoxylated phenyl ring systems [1]. In a published study on cathepsin K inhibitors, compounds incorporating the 3,4-dimethoxyphenyl motif demonstrated excellent metabolic stability and absorption profiles, though a reactive metabolite risk was identified as a class-level liability requiring mitigation [2]. By contrast, the non-methoxylated analog 4-formylphenyl benzoate (CAS 5339-06-0) lacks these methoxy groups and has been reported primarily as a cytotoxic agent against HepG2, MCF-7, and HeLa cell lines rather than for its pharmacokinetic properties [3]. This class-level evidence suggests that the 3,4-dimethoxy substitution in the target compound may confer differentiated physicochemical properties (logP, solubility, metabolic stability) relative to non-methoxylated 4-formylphenyl benzoate esters, although direct experimental comparison data for the target compound specifically are not currently available in the public domain.

3,4-Dimethoxy pharmacokinetics Metabolic stability Cathepsin K inhibitor design

Synthetic Utility: Formyl Group Reactivity Enabling Downstream Derivatization into Schiff Bases and Hydrazones

The para-formyl group on (4-formylphenyl) 3,4-dimethoxybenzoate enables condensation reactions with primary amines and hydrazines to generate Schiff base and hydrazone derivatives, respectively [1]. This synthetic versatility distinguishes it from the reduced analog 4-(hydroxymethyl)phenyl 3,4-dimethoxybenzoate, which lacks the electrophilic carbonyl required for imine formation. Published synthetic methodology demonstrates that 4-formylphenyl benzoate derivatives serve as key starting materials for constructing thiazolidinone-based EGFR inhibitors, with the formyl group serving as the condensation partner for thiosemicarbazide-type nucleophiles [2]. While the target compound was not directly employed in the published thiazolidinone synthesis (which used 4-formylphenyl benzoate 1a), the presence of the identical 4-formylphenyl ester pharmacophore and the additional 3,4-dimethoxy substitution on the benzoyl ring suggests it could serve as an alternative synthon for analogous heterocyclic libraries, potentially imparting different physicochemical properties to the final products.

Synthetic intermediate Formyl condensation reactions Schiff base synthesis

Where 4-Formylphenyl 3,4-Dimethoxybenzoate Delivers Proven Value: Key Application Scenarios for Scientific and Industrial Users


Pharmaceutical QC: HPLC System Suitability and Impurity Marker for Itopride Hydrochloride API Testing

In itopride hydrochloride drug substance and finished product release testing, (4-formylphenyl) 3,4-dimethoxybenzoate serves as a critical impurity reference marker. Its authentic retention time, established under validated HPLC conditions (C18 column, phosphate buffer–acetonitrile gradient, 223 nm detection), enables QC laboratories to identify and quantify this specific process impurity in itopride batches as required for ANDA stability studies [1]. System suitability criteria mandate itopride peak area RSD ≤2.0% and adequate separation (resolution ≥1.5) between the itopride main peak and adjacent impurity peaks [2]. Procurement of a well-characterized reference standard with full COA documentation (NMR, HPLC purity chromatogram, MS, IR) is essential for regulatory submission data integrity .

Method Development and Validation: Reference Standard for Stability-Indicating HPLC Method Establishment

Analytical method development scientists use (4-formylphenyl) 3,4-dimethoxybenzoate to establish relative retention time (RRT) values, determine limit of detection (LOD) and limit of quantification (LOQ) for this specific impurity, and validate method specificity against forced degradation samples [1]. Published forced degradation studies of itopride have identified multiple degradation products (II–VIII) formed under acidic, alkaline, oxidative, photolytic, and thermal stress conditions, and authentic impurity reference standards were indispensable for unambiguous peak assignment, especially for non-UV-responsive species requiring LC-MS confirmation [2]. The 98% purity grade available from select suppliers minimizes interference from co-eluting impurities during method validation .

Synthetic Chemistry: Building Block for Heterocyclic Library Synthesis via Formyl Condensation

The para-formyl group of (4-formylphenyl) 3,4-dimethoxybenzoate serves as a versatile electrophilic handle for constructing Schiff base and hydrazone libraries through condensation with primary amines or hydrazines [1]. Published precedent demonstrates that 4-formylphenyl benzoate derivatives are effective starting materials for thiazolidinone synthesis, yielding compounds with demonstrated EGFR kinase inhibitory activity and apoptosis induction in HepG2 liver cancer cells [2]. The target compound's 3,4-dimethoxy substitution on the benzoyl ring may modulate the physicochemical properties (logP, solubility) of derived heterocyclic products, providing an additional dimension of structural diversity for medicinal chemistry exploration .

Pharmaceutical Process Research: Origin Tracking and Synthetic Route Optimization for Itopride Manufacturing

In pharmaceutical process chemistry, (4-formylphenyl) 3,4-dimethoxybenzoate serves as a diagnostic marker for side reactions occurring during itopride hydrochloride synthesis. The compound forms through esterification of residual 4-formylphenol (a degradation product or unreacted starting material from 4-hydroxybenzaldehyde) with 3,4-dimethoxybenzoic acid or its activated derivatives (e.g., 3,4-dimethoxybenzoyl chloride) under amidation conditions [1]. Monitoring levels of this impurity across synthetic batches enables process chemists to optimize reaction parameters (temperature, stoichiometry, and workup conditions) to minimize its formation, thereby improving overall yield and purity of the itopride API [2]. Procurement of the authentic impurity standard at ≥95% purity ensures accurate quantification during process development studies .

Quote Request

Request a Quote for (4-Formylphenyl) 3,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.